5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester
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Overview
Description
5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester is a synthetic steroid hormone that has been the subject of extensive scientific research due to its various biochemical and physiological effects. This compound is commonly referred to as 5-Androstenedione, and it is an important precursor in the biosynthesis of testosterone and estradiol in humans.
Mechanism Of Action
The mechanism of action of 5-Androstenedione involves its conversion to testosterone and estradiol through the action of the enzymes 17β-hydroxysteroid dehydrogenase and aromatase, respectively. These hormones then bind to their respective receptors in target tissues, leading to various physiological effects.
Biochemical And Physiological Effects
5-Androstenedione has been shown to have various biochemical and physiological effects in both males and females. In males, it can stimulate the production of testosterone, leading to increased muscle mass, strength, and libido. In females, it can be converted to estradiol, leading to improved bone density and reduced risk of osteoporosis.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Androstenedione in lab experiments is its relatively low cost and availability. However, one limitation is that its conversion to testosterone and estradiol can be influenced by various factors such as age, gender, and hormonal status, which can affect the reproducibility of results.
Future Directions
1. Further studies are needed to explore the potential therapeutic applications of 5-Androstenedione in various medical conditions.
2. Investigation of the effects of 5-Androstenedione on other physiological systems such as the immune system and cardiovascular system.
3. Development of more efficient and cost-effective synthesis methods for 5-Androstenedione.
4. Exploration of the effects of 5-Androstenedione on aging and age-related diseases.
5. Investigation of the potential use of 5-Androstenedione as a performance-enhancing agent in sports.
Synthesis Methods
The synthesis of 5-Androstenedione involves the oxidation of dehydroepiandrosterone (DHEA) using various chemical reagents such as chromium trioxide, potassium permanganate, or ozone. The resulting product is then subjected to a reaction with methanol and hydrochloric acid to form the methyl ester derivative of 5-Androstenedione.
Scientific Research Applications
5-Androstenedione is widely used in scientific research as a precursor for the synthesis of other steroid hormones such as testosterone and estradiol. It has also been studied for its potential use as a therapeutic agent for various medical conditions such as breast cancer, osteoporosis, and hypogonadism.
properties
CAS RN |
15173-62-3 |
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Product Name |
5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester |
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl (5S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-1-oxo-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C21H32O3/c1-20-12-11-16-14(15(20)9-10-17(20)19(23)24-3)8-7-13-5-4-6-18(22)21(13,16)2/h13-17H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,20-,21-/m0/s1 |
InChI Key |
HBWNDDMAMLEDKM-OSQVXGLNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@H]4[C@@]3(C(=O)CCC4)C |
SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C(=O)CCC4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C(=O)CCC4)C |
synonyms |
1-Oxo-5β-androstane-17β-carboxylic acid methyl ester |
Origin of Product |
United States |
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